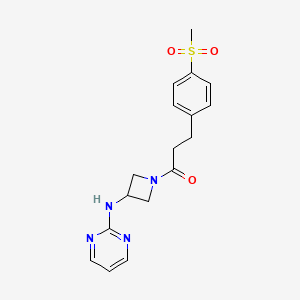

3-(4-(Methylsulfonyl)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one

Description

The compound 3-(4-(methylsulfonyl)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is a structurally complex molecule featuring a propan-1-one backbone linked to two distinct pharmacophores: a 4-(methylsulfonyl)phenyl group and a 3-(pyrimidin-2-ylamino)azetidine ring. The methylsulfonyl group is a hallmark of nonsteroidal anti-inflammatory drug (NSAID) derivatives, often contributing to cyclooxygenase-2 (COX-2) inhibition .

Properties

IUPAC Name |

3-(4-methylsulfonylphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3S/c1-25(23,24)15-6-3-13(4-7-15)5-8-16(22)21-11-14(12-21)20-17-18-9-2-10-19-17/h2-4,6-7,9-10,14H,5,8,11-12H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZVNAUEBOYFJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CC(C2)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-(Methylsulfonyl)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one , often referred to as a methylsulfonyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₄O₂S

- IUPAC Name : this compound

Structural Features

| Feature | Description |

|---|---|

| Sulfonyl Group | Enhances solubility and biological activity |

| Pyrimidinyl Group | Contributes to receptor binding affinity |

| Azetidine Ring | Influences the conformational flexibility |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival.

Case Study : A study evaluated a series of methylsulfonyl derivatives for their cytotoxic effects on various cancer cell lines. The results showed that certain derivatives had IC50 values in the micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies demonstrated that it possesses significant antibacterial and antifungal activities against multiple strains.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 4 |

| Candida albicans | 16 |

Anti-inflammatory Properties

The anti-inflammatory potential of the compound has been investigated through various assays, including nitric oxide (NO) production inhibition in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a significant reduction in NO levels, suggesting that the compound may act through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The pyrimidinyl moiety enhances binding affinity to target receptors involved in cell signaling.

- Enzyme Inhibition : The sulfonyl group plays a crucial role in inhibiting enzymes linked to inflammation and cancer progression.

- Cell Cycle Arrest : Studies suggest that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(4-(methylsulfonyl)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one with structurally related compounds, focusing on substituents, molecular properties, and research applications:

Key Structural and Functional Insights:

Substituent-Driven Activity: The methylsulfonyl group in the target compound and RS 39604 is associated with enhanced binding to sulfonamide-sensitive targets (e.g., COX-2, serotonin receptors) . Pyrimidin-2-ylamino vs. piperidine/piperazine: The azetidine-pyrimidine motif in the target compound may confer distinct kinase selectivity compared to the piperidine-based RS analogs, which prioritize serotonin receptor interactions .

Molecular Weight and Bioavailability :

- The target compound (MW 386.47) falls within the typical range for CNS-penetrant drugs (<500 g/mol), similar to RS 67333 (MW 374.89). However, bulky substituents (e.g., cyclohexylsulfonyl in ) may reduce bioavailability.

Synthetic Feasibility :

- The azetidine ring in the target compound introduces synthetic complexity compared to simpler piperidine derivatives (e.g., RS 67333). Methods for azetidine functionalization, such as sulfonylation or amination, are critical for scalability .

Q & A

Q. What are the common synthetic routes for synthesizing 3-(4-(Methylsulfonyl)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the preparation of the azetidin-1-yl moiety. A common approach includes:

Azetidine ring formation : Cyclization of 3-aminopyrimidine derivatives with epichlorohydrin or similar reagents under basic conditions to form the azetidine core .

Coupling reactions : The azetidine intermediate is coupled with 4-(methylsulfonyl)benzaldehyde via a nucleophilic acyl substitution or amide bond formation, often using coupling agents like EDC/HOBt .

Propan-1-one linkage : A ketone group is introduced via Friedel-Crafts acylation or Grignard reactions, requiring anhydrous conditions and catalysts such as AlCl₃ .

Key intermediates :

- 3-(Pyrimidin-2-ylamino)azetidine

- 4-(Methylsulfonyl)benzoyl chloride

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound, and what characteristic signals should be observed?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Signals for the azetidine protons (δ 3.5–4.5 ppm as multiplet), methylsulfonyl group (singlet at δ 3.1 ppm), and pyrimidine aromatic protons (δ 8.2–8.6 ppm) .

- ¹³C NMR : Carbonyl carbon at ~200 ppm, sulfonyl carbon at ~45 ppm, and pyrimidine carbons at 150–160 ppm .

- Mass Spectrometry (MS) : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ calculated for C₁₈H₂₀N₄O₃S: 384.12) .

- HPLC : Retention time consistency under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the regioselectivity during the formation of the azetidin-1-yl moiety?

Methodological Answer:

- Temperature control : Lower temperatures (0–5°C) during cyclization reduce side reactions like ring-opening .

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to direct regioselectivity in azetidine formation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring the desired regiochemistry .

- Monitoring : Real-time FT-IR to track amine-epoxide intermediates and adjust conditions dynamically .

Q. What computational strategies are effective in predicting the binding affinity of this compound with kinase targets, and how can molecular dynamics (MD) simulations be applied?

Methodological Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets of kinases (e.g., JAK2 or EGFR). Key residues (e.g., Lysine or Aspartic acid) should form hydrogen bonds with the pyrimidine and sulfonyl groups .

- MD simulations :

- Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of ligand-protein complexes.

- Analyze RMSD (target: <2 Å) and binding free energy (MM-PBSA) to rank affinity .

- Validation : Compare computational results with experimental IC₅₀ values from kinase inhibition assays .

Q. How does the methylsulfonyl group influence metabolic stability, and what in vitro models are suitable for assessing this?

Methodological Answer:

- Metabolic stability assays :

- Hepatocyte incubation : Monitor degradation over 60 minutes using LC-MS/MS. The electron-withdrawing sulfonyl group reduces CYP450-mediated oxidation, enhancing stability .

- Microsomal stability : Use human liver microsomes (HLM) with NADPH cofactor; calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .

- Reactive metabolite screening : Trapping studies with glutathione (GSH) to detect electrophilic intermediates via LC-HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.